3,4,5-Trimethoxybenzyl-d9 Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

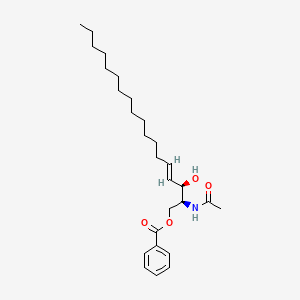

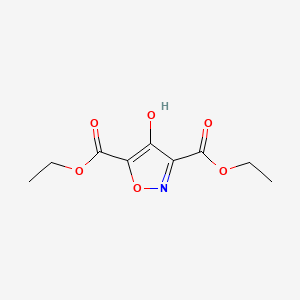

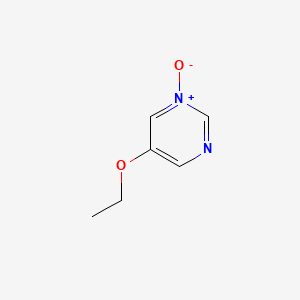

3,4,5-Trimethoxybenzyl-d9 Bromide, also known as 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9, is a biochemical used for proteomics research . It has a molecular formula of C10H4D9BrO3 and a molecular weight of 270.17 .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzyl-d9 Bromide consists of a benzene ring with three methoxy groups (-OCH3) and a bromomethyl group (-CH2Br) attached. The ‘d9’ in its name indicates the presence of nine deuterium (D) atoms, which are isotopes of hydrogen .Applications De Recherche Scientifique

Synthesis of α-Aminophosphonates

“3,4,5-Trimethoxybenzyl-d9 Bromide” is used in the synthesis of new α-aminophosphonates by the Kabachnik-Fields reaction . This reaction involves 3,4,5-trimethoxybenzaldehyde (TMB) with p - or m -bromoaniline and a dialkyl phosphite under solvent-free conditions . The synthesized α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups have been found to possess good in vivo curative effects against tobacco mosaic virus (TMV) .

Antioxidant Activity

Heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, synthesized from 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide, have been found to exhibit significant antioxidant activity . These compounds were synthesized into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives . The antioxidant activities of these compounds were evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH •) and Ferric Reducing Antioxidant Power (FRAP) assays .

Anticancer Activity

In some studies, compounds containing the 3,4,5-trimethoxybenzyl group have shown anticancer effects . For instance, TMS (50 mg/kg, i.p.) produced a similar anticancer effect on colon cancer cells (COLO 205) when injected three times per week for 23 days to nude mice .

Proteomics Research

“3,4,5-Trimethoxybenzyl-d9 Bromide” is also used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture .

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxybenzyl-d9 Bromide involves the conversion of 3,4,5-Trimethoxybenzyl alcohol to the corresponding bromide derivative.", "Starting Materials": [ "3,4,5-Trimethoxybenzyl alcohol", "Deuterium oxide (D2O)", "Hydrogen bromide (HBr)", "Sodium bromide (NaBr)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "Step 1: Dissolve 3,4,5-Trimethoxybenzyl alcohol in deuterium oxide (D2O) and add sodium deuteroxide (NaOD) to the solution. Stir the mixture for several hours to exchange the hydrogen atoms with deuterium atoms.", "Step 2: Remove the excess NaOD by filtration and evaporate the solvent to obtain 3,4,5-Trimethoxybenzyl-d9 alcohol.", "Step 3: Dissolve 3,4,5-Trimethoxybenzyl-d9 alcohol in anhydrous hydrogen bromide (HBr) and add sodium bromide (NaBr) to the solution. Stir the mixture at room temperature for several hours.", "Step 4: Remove the excess HBr and NaBr by filtration and wash the residue with diethyl ether. Dry the product under vacuum to obtain 3,4,5-Trimethoxybenzyl-d9 Bromide." ] } | |

Numéro CAS |

1346601-33-9 |

Nom du produit |

3,4,5-Trimethoxybenzyl-d9 Bromide |

Formule moléculaire |

C10H13BrO3 |

Poids moléculaire |

270.17 |

Nom IUPAC |

5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3 |

Clé InChI |

QEGDRYOJTONTLO-GQALSZNTSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CBr |

Synonymes |

5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9; 1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9; 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.